molecular formula C17H31ClN2SSn B180760 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine CAS No. 123061-47-2

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine

Cat. No. B180760
M. Wt: 449.7 g/mol
InChI Key: BEAZTYRRUVEVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine, also known as 5-Cl-MTPT, is a novel organometallic compound that has recently been the subject of intense scientific research due to its potential applications in medicine and other fields. 5-Cl-MTPT is a synthetic compound composed of a pyrimidine ring with a chlorine atom and methylthio substituents, as well as a tributylstannyl group. This compound has been found to have several interesting properties, including the ability to interact with proteins and other biomolecules, and the potential to be used as a drug delivery system.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine involves the reaction of 5-Chloro-2-(methylthio)pyrimidine with tributyltin chloride in the presence of a palladium catalyst.

Starting Materials
5-Chloro-2-(methylthio)pyrimidine, Tributyltin chloride, Palladium catalyst

Reaction
To a stirred solution of 5-Chloro-2-(methylthio)pyrimidine in anhydrous dichloromethane, add tributyltin chloride and palladium catalyst., Heat the reaction mixture under reflux for a few hours until complete conversion is achieved., Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired product, 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine.

Scientific Research Applications

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine has been found to have several potential applications in scientific research. One of the most promising applications is its use as a drug delivery system. 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine has been shown to be able to bind to proteins and other biomolecules, allowing it to transport drugs to specific sites in the body. Additionally, 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine has been found to have potential applications in cancer research, as it has been shown to be able to inhibit the growth of certain types of cancer cells. Finally, 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine has also been studied as a potential therapeutic agent for the treatment of certain neurological disorders.

Mechanism Of Action

The mechanism of action of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is not yet fully understood. However, it is thought to involve the binding of the compound to certain proteins and other biomolecules, which then triggers a cascade of events that results in the desired effect. It is believed that the tributylstannyl group of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is responsible for its ability to interact with proteins and other biomolecules, as it is able to form strong covalent bonds with them. Additionally, it is thought that the chlorine atom of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine is responsible for its inhibitory effects on certain cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine are still being studied. However, it has been found to have several potential effects. For example, 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine has been shown to be able to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to be able to bind to proteins and other biomolecules, which could potentially be used as a drug delivery system. Finally, it has also been studied as a potential therapeutic agent for the treatment of certain neurological disorders.

Advantages And Limitations For Lab Experiments

The use of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine in lab experiments has several advantages. For example, it is relatively easy to synthesize and is stable in a wide range of conditions. Additionally, it has been found to be able to interact with proteins and other biomolecules, which could potentially be used as a drug delivery system. Finally, it has also been studied as a potential therapeutic agent for the treatment of certain neurological disorders.
However, there are also some limitations to the use of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine in lab experiments. For example, its mechanism of action is not yet fully understood, which makes it difficult to predict how it will interact with other compounds. Additionally, its potential effects on the human body are still being studied, so its safety and efficacy as a therapeutic agent is not yet known.

Future Directions

The potential applications of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine are still being explored, and there are many possible future directions for research. For example, further research could be done to better understand its mechanism of action and to develop more efficient methods of synthesis. Additionally, more research could be done to explore the potential therapeutic applications of 5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine, such as its use as a drug delivery system or its potential to treat certain neurological disorders. Finally, further research could be done to investigate the potential side effects of 5

properties

IUPAC Name

tributyl-(5-chloro-2-methylsulfanylpyrimidin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN2S.3C4H9.Sn/c1-9-5-7-2-4(6)3-8-5;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAZTYRRUVEVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31ClN2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558261
Record name 5-Chloro-2-(methylsulfanyl)-4-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methylthio)-4-(tributylstannyl)pyrimidine

CAS RN

123061-47-2
Record name 5-Chloro-2-(methylsulfanyl)-4-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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